5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine
Overview
Description
5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine: is a chemical compound with the molecular formula C11H15BrN2O It is characterized by the presence of a bromine atom at the 5-position of a pyridine ring, which is further substituted with a 2-(pyrrolidin-1-yl)ethoxy group
Mechanism of Action
Target of Action
This compound belongs to the class of pyrrolidines, which are known to interact with a wide range of biological targets .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and disruption of protein-protein interactions .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxypyridine and 2-(pyrrolidin-1-yl)ethanol as the primary starting materials.
Etherification Reaction: The hydroxyl group of 5-bromo-2-hydroxypyridine is converted into an ether linkage with 2-(pyrrolidin-1-yl)ethanol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.
Reduction Products: Reduction can yield pyrrolidine derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the ethoxy group.
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline: Contains an aniline group instead of a pyridine ring.
(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: Features a methanone group instead of an ethoxy group.
Uniqueness
5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is unique due to the presence of both the bromine atom and the 2-(pyrrolidin-1-yl)ethoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSQBAZKDMOPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442196 | |
Record name | 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180916-06-7 | |
Record name | 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.